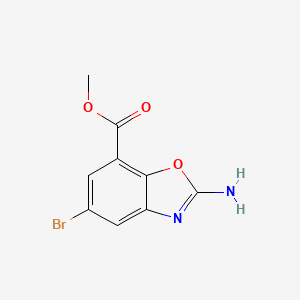

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate

Beschreibung

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate (C₉H₇BrN₂O₃) is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at position 2, a bromine atom at position 5, and a methyl ester at position 5. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c1-14-8(13)5-2-4(10)3-6-7(5)15-9(11)12-6/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXSDEYSYMBUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate typically involves the condensation of 2-aminophenol with an appropriate brominated carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 5-bromo-2-formylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Condensation Reactions: The carboxylate group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of various substituted benzoxazole derivatives.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alkylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, antifungal, and anticancer compounds.

Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the carboxylate group can interact with biological targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to the modulation of biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations in Benzoxazole Derivatives

Methyl 2-Substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., 3a-e)

- Structure: Aryl substituents (e.g., phenyl) at position 2 instead of an amino group.

- Synthesis: Prepared via refluxing Methyl-3-amino-4-hydroxybenzoate with excess aryl acids for 15 hours .

- The absence of the amino group eliminates hydrogen-bonding donor capacity, altering intermolecular interactions .

7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic Acid

- Structure: Methyl at position 2 and carboxylic acid at position 5 (vs. amino and ester in the target compound).

- Molecular Formula: C₉H₆BrNO₃ (same as the target but differing substituents).

- Properties: The carboxylic acid group increases acidity (pKa ~2–3) and aqueous solubility compared to the methyl ester.

Methyl 5-Bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate

- Structure : Chloromethyl group at position 2.

- Molecular Formula: C₁₀H₇BrClNO₃.

- Reactivity: The chloromethyl group is highly reactive in nucleophilic substitutions (e.g., with amines or thiols), offering a handle for further derivatization. This contrasts with the amino group, which participates in hydrogen bonding or acts as a directing group in electrophilic substitutions .

Heterocyclic Core Modifications

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

- Structure : Thiadiazole fused with an imidazole ring, bromine at position 2.

- Reactivity : Bromine substitution at position 2 allows facile displacement by secondary amines, similar to bromine in benzoxazoles. However, the thiadiazole core increases electron deficiency, enhancing susceptibility to nucleophilic attack compared to benzoxazoles .

Ethyl 3-Amino-7-Bromo-5-Chloro-1-Benzofuran-2-Carboxylate

- Structure: Benzofuran core with amino, bromo, chloro, and ethyl ester groups.

- Molecular Formula: C₁₁H₉BrClNO₃.

- Properties: The benzofuran oxygen (vs. benzoxazole’s nitrogen) alters electron distribution, reducing basicity.

Positional Isomerism and Functional Group Effects

5-Bromo-2-methyl-1,3-benzoxazol-7-amine

- Structure: Methyl at position 2 and amine at position 7 (vs. amino at 2 and ester at 7 in the target).

- Molecular Formula : C₈H₇BrN₂O.

- Properties : The amine at position 7 enhances nucleophilicity at that site, while the methyl group at position 2 reduces steric accessibility. This positional swap significantly alters hydrogen-bonding patterns and reactivity .

Research Implications

The structural variations among benzoxazole derivatives and related heterocycles significantly influence their applications:

- Pharmaceuticals: Amino and ester groups in the target compound make it a candidate for protease inhibitors or kinase binders, whereas chloromethyl derivatives (e.g., ) are intermediates for alkylating agents.

- Material Science : Thiadiazole derivatives (e.g., ) may serve as electron-transport materials in organic electronics due to their electron-deficient cores.

- Environmental Chemistry : Brominated benzoxazoles, like the target compound, may exhibit environmental persistence similar to EPFRs observed in indoor PM , warranting studies on their degradation pathways.

Biologische Aktivität

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate has a molecular formula of C_10H_8BrN_2O_3 and a molecular weight of approximately 271.07 g/mol. The presence of a bromine atom at the 5-position and an amino group at the 2-position contributes to its chemical reactivity and biological activity. The compound's structure allows it to participate in various biochemical pathways, making it a versatile candidate for drug development .

Antimicrobial Properties

Research indicates that benzoxazole derivatives, including methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate, exhibit notable antimicrobial activity. These compounds have been evaluated against various bacterial strains, particularly focusing on Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentrations (MIC) for selected derivatives demonstrated varying degrees of effectiveness, highlighting the potential for developing new antimicrobial agents .

Anticancer Activity

Benzoxazole derivatives are also recognized for their anticancer properties. Studies have shown that these compounds can induce cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation and survival . For instance, structure-activity relationship studies have identified specific modifications that enhance potency against cancer cells .

The biological activity of methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate is attributed to its interaction with various molecular targets:

- Target Interaction : The compound interacts with specific proteins involved in cell signaling pathways, leading to altered cellular responses.

- Biochemical Pathways : It affects multiple biochemical pathways, including those involved in inflammation and cell cycle regulation.

- Pharmacokinetics : With a favorable molecular weight below 500 g/mol, the compound is expected to exhibit good bioavailability and absorption characteristics .

Case Studies and Research Findings

Several studies have investigated the biological activities of methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate:

| Study | Focus | Key Findings |

|---|---|---|

| Bernard et al. (2014) | Anticancer | Identified significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |

| Chung et al. (2015) | Antimicrobial | Demonstrated selective antibacterial activity against Gram-positive bacteria with MIC values indicating moderate potency. |

| Kakkar et al. (2018) | Structure-Activity Relationship | Highlighted modifications that enhance anticancer efficacy; specific substitutions increased potency by up to threefold compared to parent compounds. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate?

- Answer : The synthesis typically involves multi-step reactions:

- Bromination : Introducing bromine at the 5-position of the benzoxazole core via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Cyclocondensation : Formation of the benzoxazole ring from precursors such as 2-aminophenol derivatives and carboxylic acid derivatives, often catalyzed by polyphosphoric acid or Lewis acids.

- Esterification : The carboxyl group at the 7-position is introduced via methyl esterification using methanol and acid catalysts (e.g., H₂SO₄) .

- Key Considerations : Reaction temperature, solvent polarity, and protecting group strategies (e.g., for the amino group) are critical to avoid side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with the amino proton (NH₂) appearing as a broad singlet (~δ 5.5–6.5 ppm) and the methyl ester group resonating at δ ~3.8–4.0 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) at m/z 285.0 (C₉H₆BrN₂O₃⁺).

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, with software like SHELXL refining structural parameters (e.g., bond lengths, angles) .

Q. How is the amino group at the 2-position introduced during synthesis?

- Answer : The amino group is typically introduced via nucleophilic substitution or reductive amination. For example:

- Reacting 2-hydroxy-5-bromo-7-carboxybenzoxazole with ammonia under high-pressure conditions.

- Protecting the carboxyl group with a methyl ester prior to amination to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?

- Answer :

- Software Tools : Use SHELXL for refining atomic coordinates and thermal parameters. Discrepancies in bond lengths/angles can be resolved by cross-validating against geometric restraints and electron density maps .

- Validation : Tools like ORTEP-3 visualize structural outliers (e.g., non-planar ester groups), enabling manual adjustments to the model .

- Example : In Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, the ester group’s torsion angle (−143.4°) deviates from planarity, requiring iterative refinement .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer :

- Electronic Effects : The bromo substituent at the 5-position acts as a strong electron-withdrawing group, enhancing the electrophilicity of the benzoxazole ring.

- Catalytic Systems : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O at 80°C.

- Challenges : Steric hindrance from the methyl ester may require bulky ligands (e.g., SPhos) to improve yield .

Q. How does the bromo substituent influence the compound’s electronic structure and bioactivity?

- Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations reveal that bromine increases the compound’s electron affinity, stabilizing the lowest unoccupied molecular orbital (LUMO). This enhances interactions with biological targets (e.g., enzyme active sites).

- Bioactivity : Derivatives of 5-bromo-benzoxazole show promise as kinase inhibitors, with the bromine improving binding affinity through halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.